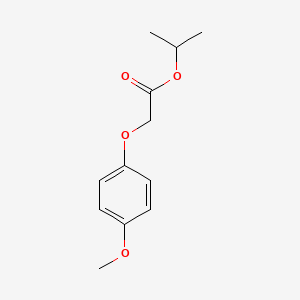

Propan-2-yl (4-methoxyphenoxy)acetate

Description

Structure

3D Structure

Properties

CAS No. |

91555-20-3 |

|---|---|

Molecular Formula |

C12H16O4 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

propan-2-yl 2-(4-methoxyphenoxy)acetate |

InChI |

InChI=1S/C12H16O4/c1-9(2)16-12(13)8-15-11-6-4-10(14-3)5-7-11/h4-7,9H,8H2,1-3H3 |

InChI Key |

LYUXZNJHZBVHNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)COC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for Propan 2 Yl 4 Methoxyphenoxy Acetate and Analogues

Established Synthetic Pathways for Aryloxyacetic Acid Derivatives

The synthesis of aryloxyacetic acid derivatives is a well-documented field in organic chemistry, driven by their diverse applications. niscpr.res.in These methods primarily revolve around the formation of an ether linkage between a phenol (B47542) and an acetic acid moiety, followed by esterification.

The final step in the synthesis of Propan-2-yl (4-methoxyphenoxy)acetate is the esterification of (4-methoxyphenoxy)acetic acid with propan-2-ol. Both classical and modern methods are applicable.

Classical Approach: Fischer-Speier Esterification

The Fischer-Speier esterification is a traditional and widely used method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). unishivaji.ac.in This is a reversible equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of the alcohol (propan-2-ol) is typically used, and/or the water generated during the reaction is removed, often through azeotropic distillation.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.

Modern Approach: Steglich Esterification

For substrates that may be sensitive to the harsh conditions of strong acid and heat, modern and milder methods are preferred. The Steglich esterification is a prominent example, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction is typically performed at room temperature in an inert solvent like dichloromethane (B109758) (DCM).

The mechanism begins with the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl pyridinium (B92312) species. This "active ester" is then readily attacked by the alcohol (propan-2-ol) to form the desired ester. A key advantage of this method is that the water produced is consumed by DCC, which converts to the insoluble dicyclohexylurea (DCU), effectively driving the reaction to completion.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with excess alcohol and water removal | Inexpensive reagents, suitable for large-scale synthesis | Harsh conditions (strong acid, heat), reversible, may not be suitable for sensitive substrates |

| Steglich | Carboxylic Acid, Alcohol, DCC, DMAP (catalyst) | Mild (room temperature), inert solvent (e.g., DCM) | Mild conditions, high yields, irreversible (water consumed by DCC) | More expensive reagents, formation of insoluble DCU byproduct requires filtration |

The essential precursor, (4-methoxyphenoxy)acetic acid, is commonly synthesized via the Williamson ether synthesis. This reaction involves the formation of an ether bond through the reaction of an alkoxide with an organohalide.

In this specific synthesis, 4-methoxyphenol (B1676288) (also known as mequinol) is first deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH), to form the corresponding sodium 4-methoxyphenoxide. This phenoxide then acts as a nucleophile, attacking an α-haloacetic acid derivative, typically chloroacetic acid or its ester (e.g., methyl chloroacetate), in a bimolecular nucleophilic substitution (Sₙ2) reaction. researchgate.net If an ester of chloroacetic acid is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

The reaction is often carried out in a polar aprotic solvent to facilitate the Sₙ2 mechanism. The use of phase-transfer catalysts can also accelerate this heterogeneous reaction. niscpr.res.in

Stereoselective Synthesis and Enantiomeric Resolution Approaches

While this compound itself is achiral, analogues containing a stereocenter, such as Propan-2-yl 2-(4-methoxyphenoxy)propanoate, require stereoselective methods to produce a single enantiomer. These approaches are crucial when one enantiomer possesses the desired biological activity while the other is inactive or exhibits undesirable effects.

Asymmetric synthesis aims to create a specific stereoisomer directly. This can be achieved through chiral catalysis or by using chiral auxiliaries.

Chiral Catalysis: In this approach, a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. While catalytic asymmetric esterification methods exist, their application to aryloxyacetic acid derivatives is not as widespread as for other classes of compounds, such as allylic esters. nih.govnih.gov

Chiral Auxiliary-Mediated Synthesis: A more established method for this class of compounds involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral aryloxy acids, amides of (S)-lactic acid have been successfully employed as chiral auxiliaries. researchgate.net The racemic aryloxy acid is first coupled to the chiral lactamide. The resulting diastereomers can then be separated, and subsequent cleavage of the auxiliary yields the enantiomerically pure acid, which can then be esterified. researchgate.net

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. For compounds like aryloxy-propan-2-yl acetates, lipases are highly effective biocatalysts. This method relies on the enzyme's ability to selectively catalyze a reaction (e.g., hydrolysis) on one enantiomer at a much faster rate than the other.

In a typical kinetic resolution of racemic aryloxy-propan-2-yl acetates, a lipase (B570770) is used to selectively hydrolyze one enantiomer of the ester to its corresponding alcohol. For example, lipase from Pseudomonas fluorescens has been shown to be highly effective in the kinetic resolution of various racemic 1-(aryloxy)propan-2-yl acetates. This process yields one enantiomer as the unreacted ester and the other as the alcohol, both with very high enantiomeric excess. The two compounds can then be separated by standard chromatographic techniques.

| Enzyme | Substrate Type | Reaction Type | Outcome |

| Lipase from Pseudomonas fluorescens (Amano AK) | Racemic 1-(aryloxy)propan-2-yl acetates | Hydrolysis | (R)-alcohol and remaining (S)-acetate, both with >99% enantiomeric excess |

| Lipase from Thermomyces lanuginosus (TLL) | Racemic 1-(aryloxy)propan-2-yl acetates | Hydrolysis | (R)-alcohol and remaining (S)-acetate, both with >99% enantiomeric excess |

Green Chemistry Principles and Sustainable Synthesis Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability and "green" principles. Several strategies can be applied to the synthesis of this compound and its analogues to reduce environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for the synthesis of the aryloxyacetic acid precursor. niscpr.res.in This technology enhances the rate of chemical reactions, often leading to cleaner products and reduced energy consumption compared to conventional heating. niscpr.res.in

Phase-Transfer Catalysis (PTC): PTC is an environmentally benign technique that facilitates reactions between reagents in different phases (e.g., solid-liquid). It allows for the use of inexpensive and less hazardous bases and solvents, simplifies work-up procedures, and often proceeds under mild conditions. This has been successfully applied to the synthesis of aryloxyacetic acids. niscpr.res.inunishivaji.ac.in

Catalytic Approaches: Both acid-catalyzed Fischer esterification and modern coupling reactions rely on catalysts. The development of reusable solid acid catalysts for esterification is an active area of research aimed at simplifying product purification and minimizing waste.

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton can be constructed.

The aryloxyacetate portion of the molecule, which includes the 4-methoxyphenyl (B3050149) group linked to an acetate (B1210297) moiety via an ether oxygen, presents a distinct set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the ring system are split into two distinct doublets, a pattern typical of an AA'BB' system, due to their coupling with adjacent protons. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, as they have no adjacent protons to couple with. The methylene (B1212753) protons (-OCH₂-) of the acetate group also appear as a singlet, shifted downfield due to the deshielding effect of the adjacent ether oxygen and carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment. The aryloxyacetate moiety shows several distinct signals: the carbonyl carbon of the ester appears significantly downfield, while the four aromatic carbons show signals in the typical aromatic region. The ipso-carbons (C1' and C4') can be distinguished from the protonated carbons (C2', C3', C5', C6'). The methoxy carbon and the methylene carbon each produce a single, characteristic peak.

The isopropyl group protons exhibit a classic pattern: a doublet for the six equivalent methyl (-CH₃) protons and a septet for the single methine (-CH-) proton, arising from coupling between them. In the ¹³C NMR spectrum, the two equivalent methyl carbons produce a single peak, while the methine carbon appears as a separate signal.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Users can sort and filter the data by nucleus, chemical shift, multiplicity, and coupling constant to analyze the structural assignments.

| Nucleus | Atom Number | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 1 | ~1.25 | Doublet | ~6.3 | Isopropyl -CH₃ |

| ¹H | 2 | ~5.10 | Septet | ~6.3 | Isopropyl -CH- |

| ¹H | 4 | ~4.55 | Singlet | - | -O-CH₂-C=O |

| ¹H | 7' | ~3.78 | Singlet | - | Ar-OCH₃ |

| ¹H | 2', 6' | ~6.88 | Doublet | ~9.0 | Aromatic C-H |

| ¹H | 3', 5' | ~6.84 | Doublet | ~9.0 | Aromatic C-H |

| ¹³C | 1 | ~21.8 | - | - | Isopropyl -CH₃ |

| ¹³C | 2 | ~68.5 | - | - | Isopropyl -CH- |

| ¹³C | 3 | ~168.7 | - | - | Ester C=O |

| ¹³C | 4 | ~66.0 | - | - | -O-CH₂-C=O |

| ¹³C | 1' | ~151.2 | - | - | Aromatic C-O |

| ¹³C | 2', 6' | ~115.8 | - | - | Aromatic C-H |

| ¹³C | 3', 5' | ~114.6 | - | - | Aromatic C-H |

| ¹³C | 4' | ~154.0 | - | - | Aromatic C-OCH₃ |

| ¹³C | 7' | ~55.6 | - | - | Ar-OCH₃ |

To confirm the assignments made from 1D NMR and to establish unambiguous connectivity, two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com A crucial correlation would be observed between the isopropyl methine proton (septet at ~5.10 ppm) and the isopropyl methyl protons (doublet at ~1.25 ppm), confirming the isopropyl moiety. The aromatic protons would also show correlations between adjacent protons on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com For example, it would show a cross-peak connecting the methylene proton signal (~4.55 ppm) to the methylene carbon signal (~66.0 ppm) and the methoxy proton signal (~3.78 ppm) to the methoxy carbon signal (~55.6 ppm).

From the isopropyl methine proton (-CH-) to the ester carbonyl carbon (C3).

From the methylene protons (-OCH₂-) to the ester carbonyl carbon (C3) and the aromatic ipso-carbon (C1').

From the aromatic protons (H2'/H6') to the neighboring aromatic carbons (C4') and the other protonated aromatic carbons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

The IR spectrum of Propan-2-yl (4-methoxyphenoxy)acetate would show several characteristic absorption bands:

A strong, sharp absorption band around 1750-1735 cm⁻¹ is indicative of the C=O stretch of the ester functional group. For a similar compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, this band was observed at 1759 cm⁻¹. walisongo.ac.id

Two distinct bands in the region of 1250-1000 cm⁻¹ correspond to the C-O stretching vibrations of the ester and ether linkages.

Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are due to C=C stretching within the aromatic ring.

Bands in the 3000-2850 cm⁻¹ region are assigned to aliphatic C-H stretching vibrations of the isopropyl and methylene groups.

Weak absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching .

Interactive Data Table: Key IR Absorption Bands

Users can sort and filter the data to identify the vibrational modes associated with specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3050 | Weak-Medium | C-H Stretch | Aromatic |

| ~2980, 2940 | Medium | C-H Stretch | Aliphatic (sp³) |

| ~1745 | Strong | C=O Stretch | Ester |

| ~1605, 1505 | Medium | C=C Stretch | Aromatic Ring |

| ~1240 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1170 | Strong | C-O Stretch | Ester |

| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl Ether |

Mass Spectrometry for Molecular Fragmentation and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. libretexts.org For this compound (C₁₂H₁₆O₄), the calculated molecular weight is 224.10 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at m/z = 224. The fragmentation of this molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for esters and ethers include alpha-cleavage and cleavage of C-O bonds. miamioh.edulibretexts.org

Key expected fragments include:

m/z = 181: Loss of the isopropyl radical (•CH(CH₃)₂) from the molecular ion. [M - 43]⁺

m/z = 165: Loss of the isopropoxy radical (•OCH(CH₃)₂) resulting in an acylium ion [CH₃O-C₆H₄-OCH₂CO]⁺.

m/z = 123: Cleavage of the ether bond to form the 4-methoxyphenoxy cation [CH₃O-C₆H₄-O]⁺.

m/z = 43: The isopropyl cation [CH(CH₃)₂]⁺, which is often a prominent peak for isopropyl esters.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Users can sort and filter the data by m/z value to understand the fragmentation pattern and its relation to the compound's structure.

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 224 | [C₁₂H₁₆O₄]⁺• | Molecular Ion | Parent peak |

| 181 | [C₉H₉O₄]⁺ | [M - C₃H₇]⁺ | Loss of isopropyl radical |

| 165 | [C₉H₉O₃]⁺ | [M - OC₃H₇]⁺ | Loss of isopropoxy radical |

| 123 | [C₇H₇O₂]⁺ | [CH₃OC₆H₄O]⁺ | Cleavage of ether-acetate bond |

| 43 | [C₃H₇]⁺ | [(CH₃)₂CH]⁺ | Isopropyl cation; likely a major peak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

A crystallographic study would definitively confirm the connectivity established by NMR and MS. Furthermore, it would reveal the conformation of the molecule in the crystal lattice and provide insights into intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the crystal packing.

As of this review, publicly accessible crystallographic data for this compound has not been reported. However, the application of this technique would provide the ultimate, unambiguous structural proof of the compound.

Computational Chemistry and Molecular Modeling Studies of Propan 2 Yl 4 Methoxyphenoxy Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like Propan-2-yl (4-methoxyphenoxy)acetate. By solving approximations of the Schrödinger equation, DFT can provide insights into the distribution of electrons within the molecule, its orbital energies, and how it is likely to interact with other chemical species.

Theoretical investigations into the electronic properties of related compounds, such as anisole (B1667542) (methoxybenzene) and its derivatives, have shown that the methoxy (B1213986) group acts as a mesomeric electron donor, which enhances the electron density of the aromatic ring. acs.orgmdpi.com This electronic enrichment, particularly at the ortho and para positions, influences the molecule's reactivity in electrophilic aromatic substitution reactions. mdpi.com For this compound, the 4-methoxy group is expected to have a similar electron-donating effect on the phenoxy ring.

Furthermore, DFT studies on phenoxyacetic acid derivatives have been successfully used to analyze their molecular and biological properties. nih.gov These studies often involve geometry optimization to find the most stable three-dimensional arrangement of the atoms, followed by the calculation of various electronic descriptors.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. biosynth.com A smaller gap generally suggests higher reactivity.

In the case of this compound, the HOMO is likely to be localized on the electron-rich 4-methoxyphenoxy group, a consequence of the electron-donating nature of the methoxy substituent and the oxygen of the ether linkage. Conversely, the LUMO is expected to be distributed over the acetate (B1210297) portion of the molecule, particularly the carbonyl group, which is electron-withdrawing. The precise energies and spatial distributions of these orbitals can be determined through DFT calculations. For instance, in a study of a benzimidazole (B57391) fungicide, the HOMO-LUMO energy gap was calculated to be 5.039 eV, providing a measure of its chemical reactivity. biosynth.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. biosynth.com For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and ether groups, highlighting these as potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the isopropyl and methyl groups would exhibit a positive potential.

Interactive Data Table: Representative HOMO-LUMO Energies of Structurally Related Moieties

| Compound/Moiety | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anisole (Methoxybenzene) | -8.21 | 0.88 | 9.09 |

| Phenoxyacetic Acid | -9.5 | -0.5 | 9.0 |

| Isopropyl Acetate | -10.8 | 2.1 | 12.9 |

Note: The values in this table are illustrative and are based on typical DFT calculation results for these or similar molecules. Actual values for this compound would require specific calculations.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape, or conformation, of a molecule plays a critical role in its physical properties and biological activity. Conformational analysis involves identifying the stable conformers (low-energy structures) and the energy barriers for rotation around single bonds. This is often achieved by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more dihedral angles.

DFT calculations can be used to systematically rotate key bonds and calculate the energy at each step, thereby generating a PES. The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them. This information is crucial for understanding the molecule's flexibility and how it might fit into a biological receptor site.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for all the atoms in the system, MD simulations can model the molecule's movements and interactions with its environment, such as a solvent or a biological membrane.

An MD simulation of this compound in an aqueous environment, for example, could reveal its conformational stability over time. The simulation would show how the molecule flexes and rotates, and which conformations are most persistent. This dynamic information complements the static picture provided by conformational analysis.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. They can model how the molecule interacts with water molecules, ions, or other solutes. This is particularly important for understanding properties like solubility and the tendency to aggregate. For instance, MD simulations have been used to study the self-assembly of palmitate esters in water, revealing how these molecules form micelles. nih.gov Similar simulations could be employed to investigate whether this compound has a tendency to form aggregates in solution.

In the context of drug design, MD simulations can be used to model the interaction of a ligand with its protein target, providing insights into the stability of the ligand-protein complex and the key intermolecular forces involved.

Molecular Docking Studies with Identified Biological Receptors or Enzymes (In Silico Screening)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein or enzyme. It is a cornerstone of in silico screening, where large libraries of virtual compounds are docked into a target receptor to identify potential drug candidates.

The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. A lower docking score generally indicates a more favorable binding interaction.

For this compound, molecular docking could be used to explore its potential to interact with various biological targets. For example, given the structural similarities to some herbicides, it could be docked into the active site of enzymes involved in plant metabolism. nih.govfao.org Similarly, phenoxyacetic acid derivatives have been investigated as potential anti-inflammatory agents by docking them into the cyclooxygenase (COX) enzymes. acs.org

A typical molecular docking study would involve:

Obtaining the three-dimensional structures of the ligand (this compound) and the target receptor (e.g., from the Protein Data Bank).

Preparing the structures for docking, which may involve adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Running the docking simulation using software such as AutoDock or Glide.

Analyzing the results, including the docking scores and the predicted binding poses, to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Interactive Data Table: Illustrative Docking Scores of Phenoxyacetate (B1228835) Analogs with a Hypothetical Receptor

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Phenoxyacetic acid | -6.5 | TYR-123, SER-245 |

| 4-Chlorophenoxyacetic acid | -7.2 | TYR-123, SER-245, PHE-301 |

| 2,4-Dichlorophenoxyacetic acid | -7.8 | TYR-123, SER-245, PHE-301, LEU-305 |

| This compound (Hypothetical) | -8.1 | TYR-123, PHE-301, LEU-305, MET-309 |

Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study. The specific values and interacting residues would depend on the actual receptor and docking software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. The goal is to develop a model that can predict the activity of new, untested compounds.

A QSAR model is typically represented by an equation of the form:

Activity = f(Descriptor 1, Descriptor 2, ...)

where the descriptors are numerical representations of the molecules' physicochemical properties, such as their lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric properties (e.g., molecular weight or volume).

For a series of compounds including this compound, a QSAR study could be conducted to predict a specific biological activity, such as herbicidal or fungicidal effects. This would involve:

Compiling a dataset of structurally related compounds with experimentally measured activities.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the activity. taylorfrancis.com

Validating the model to ensure its predictive power.

QSAR studies on phenoxy-containing compounds have been successfully used to develop models for anti-inflammatory activity and herbicidal potency. These studies have identified key descriptors that influence the activity of these compounds, providing valuable insights for the design of new and more potent analogues. For example, a QSAR study on butenolide derivatives with anti-inflammatory activity found that topological parameters were important in describing their biological effects.

Investigation of in Vitro Biological Activities and Mechanistic Insights in Non Human Systems

Antimicrobial Activity Studies (Antibacterial, Antifungal) in Model Microorganism Systems

No specific studies on the antibacterial or antifungal activity of Propan-2-yl (4-methoxyphenoxy)acetate have been found in the reviewed literature. While other compounds with a 4-methoxyphenyl (B3050149) group have been investigated for antimicrobial properties, these findings cannot be directly attributed to this compound without dedicated research.

Antioxidant Potential Evaluation in Chemical and Cell-Free Assays

The antioxidant potential of this compound has not been reported in the scientific literature. Although various derivatives of methoxyphenol have been synthesized and evaluated for their antioxidant properties using assays such as DPPH and ABTS, no such data is available for this specific ester.

Anti-inflammatory Properties in Cellular or Biochemical Models

There is a lack of research on the anti-inflammatory properties of this compound in cellular or biochemical models. While related methoxyphenyl compounds have been shown to possess anti-inflammatory effects by modulating pathways such as NF-κB and MAPK, similar investigations have not been published for this compound.

Cytotoxicity and Anticancer Activity in Cell Lines (Non-Human Origin)

No studies investigating the cytotoxicity or potential anticancer activity of this compound in non-human cell lines were identified in the literature. Therefore, no data on its effects on cell viability or its mechanisms of action in such models can be provided.

Development and Validation of Analytical Methodologies for Propan 2 Yl 4 Methoxyphenoxy Acetate

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for the analysis of Propan-2-yl (4-methoxyphenoxy)acetate. The development process focuses on achieving optimal separation of the main compound from any potential impurities and degradation products.

The separation of this compound is typically achieved on a C18 column, which provides excellent resolution for compounds of moderate polarity. pensoft.netresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer. researchgate.netgoogle.com An isocratic elution is often preferred for its simplicity and reproducibility, though a gradient elution may be employed to resolve complex mixtures of impurities. pensoft.netgoogle.com

The column temperature is maintained, for instance, at 30°C to ensure consistent retention times and peak shapes. pensoft.netresearchgate.net The flow rate is commonly set at 1.0 mL/min to provide a balance between analysis time and separation efficiency. pensoft.netresearchgate.net

Table 1: Typical HPLC Chromatographic Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation for the target analyte. pensoft.netnih.gov |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) | Offers effective separation and good peak shape. The pH is controlled to ensure the analyte is in a non-ionized state. pensoft.netresearchgate.net |

| Elution Mode | Isocratic | Ensures simplicity, robustness, and reproducibility of the method. nih.gov |

| Flow Rate | 1.0 mL/min | Optimizes analysis time while maintaining efficient separation. pensoft.net |

| Column Temperature | 30°C | Maintains consistent retention times and improves peak symmetry. pensoft.net |

| Injection Volume | 20 µL | A standard volume for quantitative analysis. nih.gov |

Due to the presence of the methoxyphenyl chromophore, this compound is readily detectable using a UV-Vis spectrophotometric detector. scispace.com A Diode Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths simultaneously. This allows for the selection of the optimal detection wavelength for maximum sensitivity—typically around the compound's absorbance maximum (e.g., 225 nm)—and helps in the assessment of peak purity by comparing spectra across a single chromatographic peak. pensoft.netnih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Purity and Volatile Compound Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. rsc.org When coupled with a mass spectrometer (GC-MS), it provides a high degree of certainty in the identification of separated components. jmchemsci.com This technique is ideal for assessing the purity of this compound, particularly for identifying any volatile organic impurities such as residual solvents (e.g., propan-2-ol) from the synthesis process. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The gaseous components are separated as they travel through a capillary column. researchgate.net As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that provides detailed structural information, acting as a molecular fingerprint for identification. jmchemsci.com

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness, Limit of Detection, Limit of Quantification)

Validation of the analytical method is critical to demonstrate its suitability for the intended purpose. researchgate.net The process is conducted according to the International Council for Harmonisation (ICH) guidelines and includes the assessment of several key parameters. pensoft.netjapsonline.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. scispace.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations, with a correlation coefficient (R²) greater than 0.999 being desirable. japsonline.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, adding a known amount of standard to a sample matrix. japsonline.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of less than 2% being the common acceptance criterion. scispace.comjapsonline.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. japsonline.com

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Assessment | Acceptance Criteria |

|---|---|---|

| Specificity | Comparison of analyte peak with placebo and spiked samples. | No interference at the retention time of the main peak; peak purity index > 0.99. |

| Linearity | Analysis of 5-7 concentrations across the expected range. | Correlation coefficient (R²) ≥ 0.999. japsonline.com |

| Accuracy | Recovery study at three concentration levels (e.g., 80%, 100%, 120%). | Recovery between 98.0% and 102.0%. |

| Precision (Repeatability & Intermediate) | Multiple analyses of the same sample on the same day and on different days. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Robustness | Deliberate small variations in flow rate, temperature, mobile phase composition. | RSD ≤ 2.0% for varied conditions. |

| LOD & LOQ | Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. | Method-dependent, established at low ng/mL levels. japsonline.com |

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities in a substance. The validated HPLC method is crucial for this task. Forced degradation studies are often performed to intentionally degrade the sample using conditions such as acid, base, oxidation, heat, and light. documentsdelivered.com These studies help to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method. pensoft.net

For this compound, likely degradation pathways could include hydrolysis of the ester linkage, yielding 4-methoxyphenoxyacetic acid and propan-2-ol. The developed chromatographic methods must be able to separate these and other potential process-related impurities from the parent compound, allowing for their accurate quantification. protocols.io

Environmental Distribution and Ecotoxicological Considerations in Non Human Systems

Environmental Fate Assessment (Persistence, Degradability)

The environmental persistence of Propan-2-yl (4-methoxyphenoxy)acetate is expected to be governed by two primary degradation pathways: hydrolysis of the ester linkage and microbial degradation of the core phenoxyacetic acid structure.

Hydrolysis: The isopropyl ester group is susceptible to hydrolysis, a chemical process where water breaks down the ester bond, yielding 4-methoxyphenoxyacetic acid and propan-2-ol. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, ester hydrolysis is faster under alkaline conditions compared to neutral or acidic conditions. While specific hydrolysis rates for this compound are unavailable, it is anticipated to be a key initial step in its environmental degradation.

The primary degradation product, 4-methoxyphenoxyacetic acid, is expected to be more water-soluble and potentially more amenable to further microbial degradation than the parent ester. Complete mineralization would result in the formation of carbon dioxide, water, and inorganic ions.

Table 1: General Persistence of Structurally Related Phenoxyacetic Acid Herbicides in Soil

| Compound | Typical Soil Half-Life (Days) | Factors Influencing Persistence |

| 2,4-D (2,4-dichlorophenoxyacetic acid) | 7 - 30 | Soil moisture, temperature, organic matter content, microbial activity |

| MCPA (2-methyl-4-chlorophenoxyacetic acid) | 10 - 40 | Soil type, pH, microbial adaptation |

Note: This table presents data for chlorinated phenoxyacetic acids and is for comparative purposes only. The persistence of this compound may differ.

Bioaccumulation Potential in Non-Human Organisms

The bioaccumulation potential of a chemical is its tendency to be taken up by and stored in the tissues of living organisms. This is often related to the compound's lipophilicity, which can be estimated by its octanol-water partition coefficient (Log Kow).

While an experimental Log Kow for this compound is not available, it can be predicted based on its chemical structure. The presence of the isopropyl ester and the methoxy (B1213986) group would likely result in a moderate Log Kow value. Phenoxyacetic acid herbicides generally exhibit low to moderate bioaccumulation potential. researchgate.netresearchgate.net Upon entering an organism, the ester linkage of this compound would likely be subject to metabolic hydrolysis, forming the more water-soluble 4-methoxyphenoxyacetic acid, which would be more readily excreted, thereby limiting extensive bioaccumulation.

Therefore, based on the properties of similar compounds, this compound is not expected to significantly bioaccumulate in the fatty tissues of non-human organisms. researchgate.net

Ecotoxicity Studies in Aquatic and Terrestrial Model Ecosystems

Direct ecotoxicity data for this compound are not available. However, the ecotoxicological effects of phenoxyacetic acid herbicides and their esters on various non-target organisms have been studied. researchgate.netnih.gov

Aquatic Ecotoxicity: Phenoxyacetic acid herbicides can be toxic to aquatic organisms, with sensitivity varying among species. researchgate.net Algae and aquatic plants are often the most sensitive organisms. The ester forms of these herbicides are generally more toxic to fish and aquatic invertebrates than the corresponding acid or salt forms due to their greater ability to penetrate biological membranes. However, as mentioned, hydrolysis to the less toxic acid form can mitigate this effect. The toxicity of the degradation product, 4-methoxyphenoxyacetic acid, is also a consideration, although it is expected to be less toxic than the parent ester.

Table 2: Representative Acute Aquatic Toxicity Data for a Structurally Related Phenoxyacetate (B1228835) Ester

| Test Organism | Compound | Endpoint | Value (mg/L) |

| Rainbow Trout (Oncorhynchus mykiss) | 2,4-D, isooctyl ester | 96-hr LC50 | >1.0 |

| Daphnia (Daphnia magna) | 2,4-D, isooctyl ester | 48-hr EC50 | >1.0 |

| Green Algae (Pseudokirchneriella subcapitata) | 2,4-D, isooctyl ester | 72-hr EC50 | >1.0 |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. Data is for a representative phenoxyacetate ester and serves as an example.

Terrestrial Ecotoxicity: In the terrestrial environment, the primary concern for phenoxyacetic acid compounds is their phytotoxicity to non-target plants. As this compound is structurally related to herbicides, it is plausible that it could have effects on terrestrial plants. Effects on soil organisms such as earthworms and microorganisms would depend on the concentration in the soil. Generally, at typical environmental concentrations resulting from approved use patterns, phenoxyacetic acid herbicides have not been shown to have significant long-term adverse effects on soil microbial populations or invertebrate fauna.

Occurrence and Non-Target Screening in Environmental Samples

There are no reports of the detection of this compound in environmental samples, which is expected given the lack of information on its commercial production or use. However, methods for the detection of phenoxyacetic acid herbicides in environmental matrices such as water, soil, and sediment are well-established. nih.govaaem.plmdpi.com These methods typically involve extraction followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Should this compound be released into the environment, it is plausible that these analytical methods could be adapted for its detection. Non-target screening approaches, which aim to identify a wide range of unknown chemicals in environmental samples, could also potentially detect this compound or its degradation products if they are present at sufficient concentrations. The presence of phenoxyacetic acid herbicides in various environmental compartments, particularly in agricultural areas, has been documented, indicating that compounds of this class can be transported from their point of application. aaem.plmdpi.com

Emerging Research Perspectives and Unexplored Avenues for Propan 2 Yl 4 Methoxyphenoxy Acetate

Integration with Novel Chemical Synthesis Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synthesis of Propan-2-yl (4-methoxyphenoxy)acetate and its analogs can be significantly enhanced by adopting modern synthetic methodologies. These technologies offer advantages in terms of efficiency, safety, and scalability over traditional batch processes.

Flow Chemistry:

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers numerous benefits for the synthesis of phenoxyacetate (B1228835) esters. pharmasalmanac.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.gov For the synthesis of this compound, a flow process could involve the reaction of 4-methoxyphenol (B1676288) with isopropyl chloroacetate (B1199739) in the presence of a base, pumped through a heated microreactor. This approach can minimize reaction times and enhance safety, especially when dealing with exothermic reactions. almacgroup.com

Illustrative Flow Chemistry Parameters for Phenoxyacetate Synthesis

| Parameter | Potential Range | Advantage |

|---|---|---|

| Temperature | 80-150 °C | Accelerated reaction rates |

| Residence Time | 1-10 minutes | Increased throughput |

| Pressure | 10-20 bar | Prevention of solvent boiling |

| Reactant Concentration | 0.1-1.0 M | Optimized stoichiometry |

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govmdpi.com This methodology could be explored for the modification of the this compound structure. For instance, functional groups could be introduced to the aromatic ring through radical-based reactions initiated by a photocatalyst upon light absorption. nih.gov This technique could pave the way for novel derivatives that are inaccessible through traditional synthetic routes. The use of organic dyes as photoredox catalysts offers a more sustainable and cost-effective alternative to expensive metal-based catalysts. kit.edu

Derivatization for Tailored Properties or Modified Biological Activity

The structure of this compound offers several sites for chemical modification to tailor its physical, chemical, and biological properties. Derivatization can lead to compounds with enhanced efficacy or entirely new applications.

The synthesis of various phenoxyacetate derivatives has been explored, often with the aim of discovering new compounds with herbicidal or medicinal properties. mdpi.com For this compound, derivatization could focus on several key areas:

Aromatic Ring Substitution: Introduction of substituents such as halogens, nitro groups, or alkyl chains onto the phenyl ring can significantly alter the molecule's electronic properties and steric profile. This can influence its interaction with biological targets.

Modification of the Methoxy (B1213986) Group: Demethylation to the corresponding phenol (B47542) would provide a handle for further functionalization, such as the introduction of other alkyl or aryl groups.

Ester Group Transformation: The isopropyl ester could be hydrolyzed to the corresponding carboxylic acid, (4-methoxyphenoxy)acetic acid, which can then be converted to a range of other esters or amides. This would allow for a systematic study of how the ester moiety affects the compound's properties.

Potential Derivatization Strategies and Their Expected Outcomes

| Modification Site | Reagents/Conditions | Potential Outcome |

|---|---|---|

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., NBS, HNO₃/H₂SO₄) | Altered electronic properties, modified biological activity |

| Methoxy Group | BBr₃ | Formation of a reactive phenol group for further functionalization |

Research into related compounds, such as 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates, has shown that modifications to the phenoxy ring system can lead to significant herbicidal activity. mdpi.com

Potential Applications in Materials Science or Specialized Chemical Formulations

While the primary focus for many phenoxyacetate derivatives has been in the life sciences, their structural features suggest potential applications in materials science.

The rigid aromatic core combined with the flexible acetate (B1210297) side chain could be exploited in the design of novel polymers or liquid crystals. The ester group can participate in polymerization reactions, and the aromatic ring can contribute to the material's thermal stability and optical properties.

Furthermore, phenoxyacetic acid derivatives are used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes. patsnap.com The specific properties of this compound could make it a useful intermediate or additive in specialized chemical formulations. For instance, its ester structure could impart plasticizing properties to certain polymers. Its potential as a plant growth retardant, a property seen in related compounds like 4-methoxyphenylacetic acid, could also be investigated. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxyphenol |

| Isopropyl chloroacetate |

| (4-methoxyphenoxy)acetic acid |

| 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Propan-2-yl (4-methoxyphenoxy)acetate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Esterification of 4-methoxyphenoxyacetic acid with propan-2-ol (isopropyl alcohol) using concentrated sulfuric acid as a catalyst under reflux (4–6 hours).

- Step 2 : Quench the reaction in ice water to precipitate the product, followed by filtration and recrystallization from ethanol or methanol .

- Optimization : Adjust molar ratios (e.g., 1:1.2 acid:alcohol), monitor reaction progress via TLC, and use aprotic solvents (e.g., DMF) to minimize hydrolysis .

Q. How can purity and structural integrity be validated during synthesis?

- Analytical Techniques :

- IR Spectroscopy : Confirm ester (C=O stretch ~1720–1750 cm⁻¹) and ether (C-O-C ~1200–1250 cm⁻¹) functional groups .

- ¹H NMR : Look for characteristic signals: isopropyl methyl groups (δ 1.2–1.4 ppm, doublet), methoxy (δ ~3.8 ppm, singlet), and aromatic protons (δ 6.8–7.2 ppm) .

- Recrystallization : Use ethanol/water mixtures to achieve >95% purity .

Advanced Research Questions

Q. How can computational chemistry elucidate electronic properties and reactivity?

- Methods :

- Multiwfn Analysis : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites. For example, the ester carbonyl and methoxy groups show high electron density, making them reactive toward electrophilic agents .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., C-O ester bond stability) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : If enzymatic inhibition assays yield conflicting IC₅₀ values:

- Step 1 : Verify assay conditions (pH, temperature, co-solvents like DMSO ≤1%).

- Step 2 : Use AutoDock Vina for molecular docking to compare binding poses with target proteins (e.g., cyclooxygenase-2). Adjust protonation states of the methoxy group to match physiological pH .

- Step 3 : Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How can crystallography clarify stereochemical uncertainties?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.